molecular formula C14H13N3O2 B12577812 N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide CAS No. 189956-93-2

N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide

Cat. No.: B12577812
CAS No.: 189956-93-2
M. Wt: 255.27 g/mol
InChI Key: YJCQPYOWABMBQP-UHFFFAOYSA-N
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Description

N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide is a compound that features a benzamide core linked to a pyridine ring through an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide typically involves the reaction of 4-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • N-(pyridin-3-yl)benzamide
  • N-(pyridin-4-yl)benzamide

Uniqueness

N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide is unique due to the presence of the oxo group and the specific positioning of the pyridine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

189956-93-2

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]benzamide

InChI

InChI=1S/C14H13N3O2/c18-13(17-12-6-8-15-9-7-12)10-16-14(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,15,17,18)

InChI Key

YJCQPYOWABMBQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=NC=C2

Origin of Product

United States

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